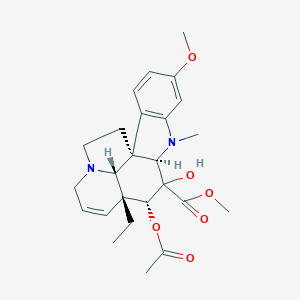

Vindoline

Beschreibung

This compound has been reported in Catharanthus trichophyllus, Catharanthus roseus, and other organisms with data available.

This compound is an indole alkaloid that exhibits antimitotic activity by inhibiting microtubule assembly. (NCI)

major alkaloid from Vinca rosea L.; pentacyclic moiety in both vinblastin & vincristine; RN given refers to (2beta,3beta,4beta,5alpha,12beta,19alpha)-isomer; RN for cpd without isomeric designation not in Chemline 7/83

Eigenschaften

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O6/c1-6-23-10-7-12-27-13-11-24(19(23)27)17-9-8-16(31-4)14-18(17)26(3)20(24)25(30,22(29)32-5)21(23)33-15(2)28/h7-10,14,19-21,30H,6,11-13H2,1-5H3/t19-,20+,21+,23+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBGOBGJHGGWIE-ACSXSLCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045589 | |

| Record name | Vindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2182-14-1 | |

| Record name | (-)-Vindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2182-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002182141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspidospermidine-3-carboxylic acid, 4-(acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methyl-, methyl ester, (2β,3β,4β,5α,12β,19α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINDOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571PJ1LW03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Vindoline Biosynthesis Pathway in Catharanthus roseus: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Catharanthus roseus, commonly known as the Madagascar periwinkle, is a plant of significant medicinal importance. It is the exclusive natural source of the terpenoid indole alkaloids (TIAs) vinblastine and vincristine, which are potent anticancer agents used in chemotherapy. The production of these dimeric alkaloids is dependent on the synthesis of their monomeric precursors, catharanthine and vindoline. This compound, in particular, is the result of a complex, seven-step enzymatic pathway that is tightly regulated and compartmentalized within the plant's leaves. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, its regulation, and efforts in metabolic engineering, intended for researchers, scientists, and professionals in the field of drug development.

The Seven-Step this compound Biosynthesis Pathway

The biosynthesis of this compound from the precursor tabersonine is a sequential enzymatic cascade. This pathway is predominantly active in the leaf tissues of C. roseus and involves a series of hydroxylations, methylations, an epoxidation/reduction, N-methylation, and finally, an acetylation.

The seven key enzymes involved in the conversion of tabersonine to this compound are:

-

Tabersonine 16-hydroxylase (T16H)

-

16-hydroxytabersonine O-methyltransferase (16OMT)

-

Tabersonine 3-oxygenase (T3O)

-

Tabersonine 3-reductase (T3R)

-

3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT)

-

Desacetoxythis compound 4-hydroxylase (D4H)

-

Deacetylthis compound 4-O-acetyltransferase (DAT)

The overall pathway transforms tabersonine into this compound through a series of intermediate compounds.

Enzymes of the this compound Pathway: Quantitative Data

The enzymes of the this compound pathway have been characterized to varying extents. The following table summarizes the available quantitative data for these enzymes. It is important to note that kinetic parameters for all enzymes are not fully available in the literature.

| Enzyme | Abbreviation | EC Number | Substrate(s) | KM | Vmax | Cofactor(s) |

| Tabersonine 16-hydroxylase | T16H1 (CYP71D12) | 1.14.13.73 | Tabersonine | 350 ± 100 nM[1] | 1.8 ± 0.05 µM min-1[1] | NADPH, O2 |

| 16-hydroxytabersonine O-methyltransferase | 16OMT | 2.1.1.94 | 16-Hydroxytabersonine, S-adenosyl-L-methionine | N/A | N/A | - |

| Tabersonine 3-oxygenase | T3O (CYP71D1V2) | 1.14.14.50 | 16-Methoxytabersonine | N/A | N/A | NADPH, O2 |

| Tabersonine 3-reductase | T3R | 1.1.1.- | 16-Methoxytabersonine 2,3-epoxide | N/A | N/A | NADPH |

| 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase | NMT | 2.1.1.- | 3-hydroxy-16-methoxy-2,3-dihydrotabersonine, S-adenosyl-L-methionine | N/A | N/A | - |

| Desacetoxythis compound 4-hydroxylase | D4H | 1.14.11.20 | Desacetoxythis compound, 2-oxoglutarate, O2 | N/A | N/A | Fe2+, Ascorbate |

| Deacetylthis compound 4-O-acetyltransferase | DAT | 2.3.1.107 | Deacetylthis compound, Acetyl-CoA | 30 µM (Deacetylthis compound)[2], 9.5 µM (Acetyl-CoA)[2] | 3.81 pmol/sec/mg[2] | - |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a highly regulated process, influenced by developmental cues and environmental factors, most notably light.

Transcriptional Regulation by Light

Light is a major factor inducing the expression of several this compound pathway genes.[2] The expression of T16H2, T3O, T3R, D4H, and DAT is significantly induced by light.[2] This regulation is mediated by a complex interplay of transcription factors.

-

CrGATA1: A key positive regulator of light-induced this compound biosynthesis. CrGATA1 activates the promoters of light-responsive this compound pathway genes.[2]

-

CrPIF1 (Phytochrome Interacting Factor): Acts as a negative regulator in the dark, repressing the expression of this compound biosynthetic genes.[2]

The light signaling pathway involves the photoreceptor phytochrome, which perceives red and far-red light. In the dark, the active form of phytochrome is low, allowing CrPIF1 to repress gene expression. Upon exposure to light, phytochrome is activated and CrPIF1 is degraded, leading to the derepression of genes like CrGATA1, which in turn activates the transcription of the this compound pathway genes.

Metabolic Engineering for this compound Production

The low abundance of this compound in C. roseus has driven efforts to produce this valuable precursor in heterologous systems, primarily the yeast Saccharomyces cerevisiae. This involves introducing the seven genes of the this compound pathway into the yeast genome.

Significant progress has been made in optimizing this compound production in yeast through various metabolic engineering strategies:

-

Pathway Reconstitution: The entire seven-gene pathway from tabersonine to this compound has been successfully reconstituted in yeast.

-

Gene Copy Number Tuning: Adjusting the number of copies of each pathway gene is crucial to balance the metabolic flux and avoid the accumulation of intermediates.

-

Optimization of Fermentation Conditions: Modifying medium composition (e.g., pH) and feeding strategies can significantly enhance product yield.

The following table summarizes reported this compound titers achieved in engineered S. cerevisiae.

| Host Strain | Engineering Strategy | Titer (mg/L) | Yield (%) | Reference |

| S. cerevisiae | Precursor-directed synthesis from tabersonine, fine-tuning of gene copy numbers, optimized fed-batch bioreactor | 266 | 88 | [1][3] |

| S. cerevisiae | CRISPR/Cas9 mediated genome integration, cofactor supply enhancement, fermentation optimization | ~16.5 | N/A | [4] |

| S. cerevisiae | De novo biosynthesis, pathway reconstitution and optimization | 0.3051 | N/A |

Experimental Protocols

Protocol 1: Gene Expression Analysis by qRT-PCR

This protocol outlines a general method for analyzing the relative expression of this compound pathway genes in C. roseus leaves in response to an elicitor (e.g., chitooligosaccharides).

1. Plant Material and Treatment:

-

Grow C. roseus plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 25°C).

-

Apply the elicitor treatment (e.g., foliar spray with 0.1 µg/mL chitooligosaccharides) to a set of plants. Use a control group sprayed with water.

-

Harvest young leaves at specified time points after treatment, immediately freeze them in liquid nitrogen, and store at -80°C.

2. RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the frozen leaf samples using a suitable plant RNA extraction kit or a TRIzol-based method.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

3. Quantitative Real-Time PCR (qRT-PCR):

-

Design gene-specific primers for the target this compound pathway genes (T16H, D4H, DAT, etc.) and a reference gene (e.g., Actin or RSP9).

-

Prepare the qRT-PCR reaction mixture (e.g., 20 µL total volume) containing:

-

SYBR Green Master Mix

-

Forward Primer (10 µM)

-

Reverse Primer (10 µM)

-

Diluted cDNA template

-

Nuclease-free water

-

-

Perform the qRT-PCR using a real-time PCR system with a thermal cycling program, typically:

-

Initial denaturation: 95°C for 30s

-

40 cycles of:

-

Denaturation: 95°C for 15s

-

Annealing/Extension: 60°C for 30s

-

-

-

Include a melt curve analysis at the end to verify the specificity of the amplified products.

4. Data Analysis:

-

Calculate the relative gene expression levels using the 2-ΔΔCt method.[5] The expression level of the target genes is normalized to the reference gene, and the fold change is calculated relative to the control samples.

Protocol 2: Enzyme Assay for Deacetylthis compound 4-O-acetyltransferase (DAT)

This protocol describes a method to measure the activity of DAT, which catalyzes the final step in this compound biosynthesis.

1. Enzyme Extraction:

-

Homogenize fresh or frozen young C. roseus leaves in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 20 minutes.

-

Collect the supernatant, which contains the crude enzyme extract. The protein concentration can be determined using a Bradford assay.

2. Assay Reaction:

-

Prepare the reaction mixture in a microcentrifuge tube. A typical 100 µL reaction could contain:

-

Crude enzyme extract (containing a known amount of protein, e.g., 50 µg)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Deacetylthis compound (substrate, e.g., to a final concentration of 50 µM)

-

[14C]-Acetyl-CoA (radiolabeled substrate, e.g., to a final concentration of 10 µM with a known specific activity)

-

-

Initiate the reaction by adding the enzyme extract or one of the substrates.

-

Incubate the reaction at the optimal temperature (e.g., 30-37°C) for a specific period (e.g., 30 minutes), ensuring the reaction is in the linear range.

3. Product Separation and Detection:

-

Stop the reaction by adding an organic solvent like ethyl acetate.

-

Vortex vigorously to extract the product (radiolabeled this compound) into the organic phase.

-

Centrifuge to separate the phases and carefully transfer the organic layer to a new tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the residue in a small volume of a suitable solvent (e.g., methanol).

-

Spot the resuspended sample onto a thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using an appropriate solvent system to separate this compound from the unreacted acetyl-CoA.

-

Detect the radiolabeled this compound spot using autoradiography or a phosphorimager.

4. Calculation of Enzyme Activity:

-

Quantify the radioactivity of the this compound spot.

-

Calculate the amount of product formed based on the specific activity of the [14C]-Acetyl-CoA.

-

Express the enzyme activity in units such as pmol of product formed per minute per mg of protein (pmol min-1 mg-1).

Conclusion

The this compound biosynthesis pathway in Catharanthus roseus is a testament to the complexity of plant specialized metabolism. Significant strides have been made in elucidating the enzymatic steps, identifying key regulatory factors, and leveraging this knowledge for metabolic engineering. While the complete characterization of all enzymes and their kinetics is ongoing, the current understanding provides a robust framework for future research. The successful production of this compound in yeast demonstrates the potential of synthetic biology to provide a stable and scalable source of this critical pharmaceutical precursor, paving the way for more accessible and affordable anticancer therapies. Further research into the transport of intermediates and the coordination of the pathway across different cell types will undoubtedly reveal new layers of regulation and provide novel targets for enhancing this compound production.

References

- 1. A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of this compound in an Organ-Dependent Manner in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Tabersonine 16-O-methyltransferase - Wikipedia [en.wikipedia.org]

A Technical Guide to the Natural Source, Biosynthesis, and Extraction of Vindoline

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Primary Natural Source of Vindoline

This compound is a monomeric terpenoid indole alkaloid (TIA) of significant pharmaceutical interest. It serves as a crucial precursor for the semi-synthesis of potent anti-cancer drugs, vinblastine and vincristine.[1][2][3] The exclusive and most abundant natural source of this compound is the Madagascar periwinkle, Catharanthus roseus (L.) G. Don, a flowering plant belonging to the Apocynaceae family.[3][4][5] While the entire plant produces a wide array of over 130 alkaloids, this compound is predominantly accumulated in the leaves.[1][6] Specifically, it is found within the leaf cells, spatially separated from its coupling partner, catharanthine, which accumulates in the waxy exudates on the leaf surface.[7]

Biosynthesis of this compound

The biosynthesis of this compound in C. roseus is a complex, multi-step enzymatic process that is spatially organized across different cell types within the leaves.[8] The pathway begins with the precursor tabersonine and involves six key enzymatic conversions to yield this compound.[1]

Caption: The six-step enzymatic conversion of tabersonine to this compound in C. roseus.

The initial steps of the pathway occur in the epidermis of aerial organs, while the final steps are localized to specialized cells like idioblasts and laticifers within the leaf mesophyll.[1][8]

Quantitative Analysis of this compound Content

The concentration of this compound in C. roseus leaves is highly variable and depends on numerous factors, including the plant's specific morphotype (variety), environmental conditions, and the extraction methodology employed. The yields are generally low, which contributes to the high cost of its derivatives.[3]

| Plant Material/Condition | This compound Yield | Extraction/Analysis Method | Reference |

| C. roseus Leaves | 0.5783 mg/g DW | Negative-Pressure Cavitation Extraction (NPCE) / RP-HPLC | [9] |

| Purple Flower Morphotype Leaves | 0.3 mg/g | Methanolic Extraction / HPLC | [10] |

| Pink Flower Morphotype Leaves | 0.2 mg/g | Methanolic Extraction / HPLC | [10] |

| White Flower Morphotype Leaves | 0.004 mg/g | Methanolic Extraction / HPLC | [10] |

| Leaves treated with 0.1 µg/mL 3 kDa chitooligosaccharides | 1.88 mg/g DW | Not specified / HPLC | [11] |

| Leaves under Red LED Light (70 days) | 28.6 µg/g DW | Not specified / LC-DAD-MS/MS | [12] |

| Leaves (General) | 58 wt % of extract | Supercritical CO2 Extraction (35°C, 300 bar) / HPLC | [13] |

DW: Dry Weight

Experimental Protocols: Extraction, Isolation, and Quantification

A variety of protocols have been developed for the extraction and purification of this compound from C. roseus leaves. The choice of method impacts the yield and purity of the final product.

-

Hot Ethanolic Extraction: This is a common method for effective alkaloid isolation.[4][14]

-

Protocol: Dried and powdered aerial parts (leaves, stems, flowers) of C. roseus are macerated overnight in 96% ethanol at an elevated temperature (e.g., 55°C) until the plant material becomes colorless.[4][14] The resulting ethanolic solution is then filtered, and the solvent is concentrated using a rotary evaporator to yield a crude alkaloid mixture.[4] This method has been reported to provide a better yield than ultrasonication.[4]

-

-

Negative-Pressure Cavitation Extraction (NPCE): An improved method offering high extraction yields.[9]

-

Protocol: C. roseus leaves are ground to 60-mesh particles. The extraction is performed using 80% ethanol with a solid-to-liquid ratio of 1:20.[9] The process involves applying a negative pressure of -0.075 MPa for 30 minutes.[9] This procedure is repeated for three extraction cycles to maximize yield.[9]

-

-

Aqueous Acidic Extraction: This method leverages the basic properties of alkaloids to form soluble salts.[15]

-

Protocol: Dried leaf material is extracted with an aqueous acidic solution, such as 0.1 M HCl or a 2% hydrochloric acid solution.[15][16] The acidic extract is then filtered to remove non-alkaloidal components. The pH of the filtrate is adjusted to a neutral or alkaline value (pH 7 or higher) to precipitate the alkaloids, which can then be extracted into an organic solvent like benzene or ethyl acetate.[16][17]

-

-

Preparative Thin Layer Chromatography (pTLC): A technique used to purify this compound from the crude extract.[4][14]

-

Protocol: The crude alkaloid extract is dissolved in ethanol and applied as a thin line onto a silica gel-coated pTLC plate.[4] The plate is developed in a chromatographic chamber saturated with a mobile phase, such as a mixture of petroleum ether, ethyl acetate, acetone, and ethanol (70:20:10:1 v/v).[4] After development, the band corresponding to this compound (identified using a standard, with a reported Rf value of approximately 0.40-0.42) is scraped from the plate.[4] The pure compound is then eluted from the silica gel with a suitable solvent.[4]

-

-

High-Performance Liquid Chromatography (HPLC): The standard method for the quantification of this compound.[10][13]

-

Protocol: Analysis is typically performed on a C18 reverse-phase column at room temperature.[10] A common mobile phase consists of a mixture of phosphate buffer (pH 5.8) and acetonitrile, run at a flow rate of 1.0 mL/minute.[10] Detection is carried out using a UV detector at a wavelength of 254 nm.[10] The concentration of this compound is determined by comparing the peak area to that of a known standard.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for definitive identification and confirmation of the purified compound.[4]

-

Protocol: The isolated compound is analyzed using an LC-MS/MS system equipped with an electrospray ionization (ESI) source in positive ion mode.[4][15] The mass spectrometer detects the protonated molecular ion [M+H]+ and its characteristic fragmentation pattern, confirming the identity of this compound.[15]

-

General Experimental Workflow

The overall process from plant harvesting to the analysis of pure this compound follows a structured workflow, encompassing the key stages of extraction, purification, and analysis.

Caption: A generalized workflow for the extraction and analysis of this compound.

References

- 1. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor this compound and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catharanthus roseus - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Enhancement of this compound and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cris.unibo.it [cris.unibo.it]

- 13. Isolation of this compound from Catharanthus roseus by supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. aphinfo.com [aphinfo.com]

- 17. US4831133A - Extraction of alkaloids of Catharanthus roseus tissue - Google Patents [patents.google.com]

Unraveling the Anti-Diabetic Mechanisms of Vindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindoline, a prominent indole alkaloid derived from Catharanthus roseus, has demonstrated significant potential as a therapeutic agent for diabetes. This technical guide provides an in-depth analysis of the multifaceted mechanism of action of this compound, focusing on its roles in enhancing insulin secretion, improving insulin sensitivity, and mitigating diabetes-associated complications through its antioxidant and anti-inflammatory properties. The information presented herein is a synthesis of preclinical findings, aimed at providing a comprehensive resource for researchers and professionals in the field of diabetes drug discovery and development.

Core Mechanisms of Action

This compound exerts its anti-diabetic effects through a combination of synergistic mechanisms that target key pathological aspects of diabetes. These include direct effects on pancreatic β-cell function, enhancement of insulin signaling in peripheral tissues, and amelioration of the chronic low-grade inflammation and oxidative stress characteristic of the diabetic state.

Stimulation of Insulin Secretion

This compound has been shown to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. A key mechanism underlying this effect is the inhibition of the voltage-gated potassium channel Kv2.1.[1][2] By blocking this channel, this compound reduces the outward potassium current, leading to membrane depolarization, which in turn activates voltage-dependent calcium channels.[2][3] The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[1][4] Some studies also suggest a mechanism of action for this compound that is similar to that of sulfonylureas, which also promote insulin secretion in response to glucose levels.[5]

Enhancement of Insulin Sensitivity

This compound improves insulin sensitivity in peripheral tissues, such as adipose and skeletal muscle, by modulating the insulin signaling pathway.[6][7] Studies have shown that this compound upregulates the expression and phosphorylation of key signaling molecules including Insulin Receptor Substrate 1 (IRS-1), Phosphatidylinositol 3-kinase (PI3K), and Protein Kinase B (Akt).[7][8] This enhanced signaling cascade culminates in the translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake into cells.[6][7][9]

Antioxidant and Anti-inflammatory Effects

Chronic oxidative stress and inflammation are key contributors to insulin resistance and diabetic complications. This compound exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[10][11] Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10] This dual action helps to protect cells from oxidative damage and ameliorate the inflammatory state associated with diabetes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Efficacy of this compound in Diabetic Rat Models

| Parameter | Treatment Group | Result | Percentage Change vs. Diabetic Control | Reference(s) |

| Fasting Blood Glucose | This compound (20 mg/kg) | Significant reduction | ~15% decrease | [5][10] |

| HbA1c | This compound (20 mg/kg) | Significant reduction | Data not specified | [1] |

| Oral Glucose Tolerance | This compound (20 mg/kg) | Improved | Data not specified | [1][12] |

| Serum ALT | This compound (20 mg/kg) | Significant reduction | ~42% decrease | [5] |

| Serum AST | This compound (20 mg/kg) | Significant reduction | ~42% decrease | [5] |

| Serum ALP | This compound (20 mg/kg) | Significant reduction | ~62% decrease | [5] |

| Serum Triglycerides | This compound (20 mg/kg) | Significant reduction | ~65% decrease | [5][10] |

| TNF-α (hepatic) | This compound (20 mg/kg) | Significant reduction | ~41% decrease | [5][10] |

| IL-6 (hepatic) | This compound (20 mg/kg) | Significant reduction | ~28% decrease | [5][10] |

Table 2: In Vitro Activity of this compound

| Assay | Model System | Parameter | Value | Reference(s) |

| Glucose-Stimulated Insulin Secretion | MIN6 cells, primary islets | EC50 | 50 µM | [1] |

| Alpha-Amylase Inhibition | Enzyme assay | % Inhibition (at 0.375 mM) | 28% | [8] |

| Alpha-Glucosidase Inhibition | Enzyme assay | % Inhibition (at 0.375 mM) | 11% | [8] |

| Glucose Uptake | 3T3-L1 adipocytes | Effective Concentration | 12.5 & 25 µg/mL | [6][11] |

| Glucose Uptake | L6 myotubes | Effective Concentration | 12.5 & 25 µg/mL | [6][11] |

| DPPH Scavenging Activity | Chemical assay | % Scavenging | 40% | [4] |

| Ferric Reducing Antioxidant Power (FRAP) | Chemical assay | µM | 23,842 ± 339 | [4] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

In Vivo Type 2 Diabetes Rat Model

-

Animal Model: Male Wistar rats.

-

Induction of Diabetes:

-

Rats are provided with 10% fructose in their drinking water for two weeks to induce insulin resistance.

-

Following the fructose treatment, a single intraperitoneal injection of streptozotocin (STZ) at a dose of 40 mg/kg body weight is administered to induce partial β-cell dysfunction.

-

-

Treatment: this compound (20 mg/kg body weight) or vehicle is administered daily via oral gavage for a period of 4 to 6 weeks.

-

Monitoring: Fasting blood glucose and body weight are monitored weekly. At the end of the treatment period, an oral glucose tolerance test is performed, and blood and tissue samples are collected for biochemical and histological analysis.[5][10]

Oral Glucose Tolerance Test (OGTT)

-

Animals are fasted overnight (typically 12-16 hours) with free access to water.

-

A baseline blood sample is collected from the tail vein (t=0).

-

A glucose solution (typically 2 g/kg body weight) is administered via oral gavage.

-

Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).

-

Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.[1][13]

In Vitro Glucose Uptake Assay

-

Cell Lines: 3T3-L1 preadipocytes are differentiated into mature adipocytes. L6 myoblasts are differentiated into myotubes.

-

Induction of Insulin Resistance:

-

3T3-L1 Adipocytes: Treated with dexamethasone.

-

L6 Myotubes: Cultured in high-glucose medium.

-

-

Assay Protocol:

-

Differentiated and insulin-resistant cells are serum-starved for a defined period.

-

Cells are pre-incubated with various concentrations of this compound (e.g., 12.5 and 25 µg/mL) or control vehicle.

-

The glucose uptake is initiated by the addition of a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

-

After incubation, the cells are washed with ice-cold PBS to remove excess 2-NBDG.

-

The fluorescence intensity of the cell lysates is measured using a fluorescence microplate reader to quantify glucose uptake.[6][14]

-

Western Blot Analysis of Insulin Signaling Proteins

-

Cells or tissues are lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of IRS-1, PI3K, Akt, and GLUT4.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Conclusion

This compound presents a compelling profile as a potential anti-diabetic agent with a multi-pronged mechanism of action. Its ability to concurrently enhance insulin secretion, improve insulin sensitivity, and combat oxidative stress and inflammation addresses several key pathophysiological defects in diabetes. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and its analogs as novel therapeutics for the management of diabetes mellitus. Further studies are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Natural product this compound stimulates insulin secretion and efficiently ameliorates glucose homeostasis in diabetic murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Kv2.1 voltage-dependent K+ channels in pancreatic beta-cells enhances glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kv2.1 Ablation Alters Glucose Induced Islet Electrical Activity, Enhancing Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound effectively ameliorated diabetes-induced hepatotoxicity by docking oxidative stress, inflammation and hypertriglyceridemia in type 2 diabetes-induced male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Exhibits Anti-Diabetic Potential in Insulin-Resistant 3T3-L1 Adipocytes and L6 Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Antidiabetic and Antioxidant Effects of Different Extracts of Catharanthus roseus and Its Indole Alkaloid, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound Exhibits Anti-Diabetic Potential in Insulin-Resistant 3T3-L1 Adipocytes and L6 Skeletal Myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. testmenu.com [testmenu.com]

- 14. researchgate.net [researchgate.net]

The Biological Activity of Vindoline: A Monomeric Vinca Alkaloid

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vindoline, a monoterpenoid indole alkaloid, is a key precursor in the biosynthesis of the potent dimeric anticancer agents, vinblastine and vincristine, derived from the Madagascar periwinkle, Catharanthus roseus. While historically overshadowed by its dimeric derivatives, this compound as a monomer possesses a diverse and noteworthy spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's biological effects, focusing on its anticancer, antidiabetic, neuroprotective, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows.

Anticancer Activity

This compound itself exhibits weak cytotoxic activity compared to its dimeric counterparts like vinblastine. However, its chemical scaffold has served as a valuable starting point for the synthesis of novel derivatives with enhanced anticancer potency. The primary mechanism of action for Vinca alkaloids is the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. While this compound's direct impact on tubulin polymerization is marginal, it plays a crucial role as an anchor in the interaction of vinblastine with tubulin.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of this compound and its derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

Table 1: IC50 Values of this compound Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | - | - | Inactive | |

| Phosphonium derivative 9e | RPMI-8226 | Leukemia | 0.02 | |

| Phosphonium derivative 9e | CHO (non-tumor) | - | 1.36 | |

| Phosphonium derivative 9g | A2780 | Ovarian | >10 | |

| Piperazine derivative 23 | MDA-MB-468 | Breast | 1.00 | |

| Piperazine derivative 25 | NCI-H522 | Non-small cell lung | - | |

| This compound-tryptophan conjugate 11 | SiHa | Cervical | Significant activity | |

| This compound-tryptophan conjugate 12 | SiHa | Cervical | Significant activity | |

| This compound-piperazine conjugate 24 | SiHa | Cervical | Significant activity | |

| This compound-N-methylpiperazine conjugate 25 | SiHa | Cervical | Significant activity |

Table 2: GI50 Values of this compound Derivatives against NCI60 Human Tumor Cell Lines

| Compound/Derivative | Cell Line Panel | General Activity | GI50 Range (µM) | Reference |

| Phosphonium derivatives | NCI60 | Low micromolar | - | |

| Piperazine derivatives | NCI60 | Low micromolar | - |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate human cancer cells (e.g., A2780, MCF-7, HeLa) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This assay biochemically assesses the effect of compounds on the assembly of microtubules.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin protein (e.g., porcine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) with GTP.

-

Compound Addition: Add this compound or a control compound (e.g., paclitaxel as a polymerization promoter, vinblastine as a depolymerizer) to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Monitoring Polymerization: Monitor the change in turbidity (absorbance at 340 nm) over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with the desired concentration of the this compound derivative for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Signaling Pathways and Workflows

Antidiabetic Activity

This compound has demonstrated significant potential as an antidiabetic agent, primarily by enhancing insulin secretion and improving glucose homeostasis. Studies have shown its effectiveness in both in vitro and in vivo models of diabetes.

Quantitative Data: Efficacy in Antidiabetic Assays

Table 3: Efficacy of this compound in Antidiabetic Models

| Parameter | Model System | This compound Concentration/Dose | Effect | Reference |

| EC50 for GSIS | MIN6 insulinoma cells | 50.2 µM | Enhanced glucose-stimulated insulin secretion | |

| EC50 for GSIS | MIN6 cells (derivatives) | 10.4 - 14.2 µM | More effective than this compound | |

| In vivo treatment | db/db mice | 20 mg/kg/day (oral) for 4 weeks | Improved glucose homeostasis | |

| In vivo treatment | STZ/HFD-induced diabetic rats | 20 mg/kg/day (oral) for 4 weeks | Improved glucose homeostasis | |

| Glucose Consumption | Dexamethasone-induced dysfunctional 3T3-L1 adipocytes | Dose-dependent | Significantly increased | |

| Glycogen Content | High glucose-induced insulin-resistant L6 myotubes | Dose-dependent | Significantly increased |

Experimental Protocols

-

Model Induction: Utilize genetically diabetic models like db/db mice or induce type 2 diabetes in rats through a high-fat diet (HFD) followed by a low dose of streptozotocin (STZ).

-

Treatment: Administer this compound (e.g., 20 mg/kg) orally daily for a period of 4-6 weeks. A control group receives the vehicle, and a positive control group may receive a standard antidiabetic drug like glibenclamide.

-

Monitoring: Monitor fasting blood glucose levels and body weight weekly.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT by administering an oral glucose load (e.g., 2 g/kg) after an overnight fast and measure blood glucose at various time points (0, 30, 60, 90, 120 min).

-

Biochemical Analysis: At the end of the study, collect blood to measure plasma insulin, triglycerides, and HbA1c levels.

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

-

Induction of Insulin Resistance: Induce insulin resistance by treating the differentiated adipocytes with dexamethasone.

-

This compound Treatment: Treat the insulin-resistant adipocytes with varying concentrations of this compound for 24 hours.

-

Glucose Uptake Measurement: Measure glucose uptake using a fluorescent glucose analog (e.g., 2-NBDG). Incubate cells with 2-NBDG, wash, and measure fluorescence using a plate reader.

Signaling Pathways

This compound exerts its antidiabetic effects through multiple mechanisms, including the modulation of the insulin signaling pathway and direct effects on pancreatic β-cells. It has been shown to activate the IRS/PI3K/AKT signaling pathway, leading to increased GLUT4 translocation and glucose uptake. Additionally, this compound acts as a Kv2.1 inhibitor, which enhances glucose-stimulated insulin secretion from pancreatic β-cells.

Neuroprotective Activity

The neuroprotective potential of indole alkaloids, including this compound, is an emerging area of research. While specific studies on this compound are limited, the general class of compounds is known to possess antioxidant and anti-inflammatory properties that are relevant to neuroprotection.

Putative Mechanisms of Action

The neuroprotective effects of indole alkaloids are thought to be mediated through several mechanisms:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress, which are key contributors to neuronal damage in neurodegenerative diseases.

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production in microglial cells, thereby reducing neuroinflammation.

-

Modulation of Signaling Pathways: Interaction with pathways involved in neuronal survival and apoptosis.

Experimental Protocols for Assessing Neuroprotection

-

Cell Culture: Use neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures.

-

Induction of Neurotoxicity: Induce neuronal damage using agents like hydrogen peroxide (H₂O₂), glutamate, or β-amyloid peptides.

-

This compound Treatment: Co-incubate the cells with the neurotoxic agent and various concentrations of this compound.

-

Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Cell Culture: Use a microglial cell line (e.g., BV-2).

-

Activation: Stimulate the microglia with lipopolysaccharide (LPS) to induce an inflammatory response.

-

This compound Treatment: Treat the activated microglia with different concentrations of this compound.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA.

-

Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.

Antimicrobial Activity

An early study reported that this compound possesses antimicrobial properties. However, there is a lack of recent and quantitative data on its antimicrobial spectrum and potency.

Reported Antimicrobial Spectrum

A 1979 study assessed the in vitro activity of this compound against a panel of 40 bacterial strains and various fungi and yeasts. The study reported inhibitory activity, with inhibition zones measured in millimeters. The tested bacterial genera included Salmonella, Shigella, Proteus, Escherichia, Pseudomonas, Staphylococcus, and Corynebacterium. The fungi and yeasts included Aspergillus, Cunninghamella, Candida, and Saccharomyces.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound, as a monomeric entity, demonstrates a compelling range of biological activities that warrant further investigation for its therapeutic potential. While its anticancer activity in its native form is modest, it serves as a valuable template for the development of potent cytotoxic agents. Its antidiabetic properties, mediated through the enhancement of insulin secretion and improvement of insulin sensitivity, are particularly promising. The neuroprotective and antimicrobial activities of this compound are less well-characterized and represent fertile ground for future research. The detailed protocols and quantitative data presented in this guide are intended to facilitate further exploration of this versatile natural product and accelerate its journey from a biosynthetic precursor to a potential therapeutic agent in its own right.

The Crucial Role of Vindoline in the Synthesis of Vinblastine: A Technical Guide

Introduction

Vinblastine, a dimeric terpenoid indole alkaloid, is a potent anti-cancer agent used in chemotherapy for several decades. Its complex structure, derived from the coupling of two monomeric precursors, vindoline and catharanthine, has made its synthesis a significant challenge for chemists. This technical guide provides an in-depth exploration of the role of this compound as a critical precursor in both the chemical and biosynthetic pathways leading to vinblastine. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Chemical Synthesis of Vinblastine: The Biomimetic Approach

The most effective and widely studied method for the chemical synthesis of vinblastine from this compound is the biomimetic coupling with catharanthine, often promoted by an iron(III) salt. This approach mimics the proposed natural biosynthetic pathway and provides a direct route to the vinblastine scaffold.

Experimental Protocol: Fe(III)-Promoted Coupling of this compound and Catharanthine

This protocol is a composite of methodologies described in the literature, primarily focusing on the one-pot synthesis of vinblastine.

Materials:

-

This compound

-

Catharanthine

-

Iron(III) chloride (FeCl₃), anhydrous

-

Trifluoroethanol (TFE)

-

0.1 N Hydrochloric acid (HCl)

-

Iron(III) oxalate (Fe₂(ox)₃)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

-

Coupling Reaction:

-

In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) and catharanthine (1.0 equiv) in a mixture of 0.1 N HCl and trifluoroethanol.

-

To this solution, add anhydrous FeCl₃ (5.0 equiv).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours) to facilitate the formation of the anhydrovinblastine intermediate.

-

-

In Situ Oxidation and Reduction:

-

In a separate flask, prepare a solution of Fe₂(ox)₃ (10 equiv) in an appropriate buffer, cooled to 0°C, and saturated with air.

-

Add the reaction mixture from step 1 to this Fe₂(ox)₃ solution.

-

Slowly add NaBH₄ (20 equiv) to the combined mixture. The addition of NaBH₄ initiates both the reduction of the intermediate iminium ion and the selective oxidation of the double bond to install the C20' alcohol.[1]

-

Stir the reaction at 0°C for approximately 30 minutes.

-

-

Work-up and Extraction:

-

Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic (pH 8-9).

-

Extract the aqueous mixture multiple times with dichloromethane or chloroform.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Experimental Protocol: Purification of Vinblastine

The crude product from the synthesis contains a mixture of vinblastine, its diastereomer leurosidine, and the intermediate anhydrovinblastine. Purification is typically achieved by column chromatography.[2]

Procedure:

-

Column Preparation:

-

Prepare a silica gel column (60-120 mesh size) and equilibrate it with a non-polar solvent such as chloroform.

-

-

Chromatographic Separation:

-

Dissolve the crude product in a minimal amount of the initial eluting solvent.

-

Load the dissolved crude product onto the prepared silica gel column.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 10%).

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol 8:2) and a visualizing agent like ceric ammonium sulfate spray.

-

-

Isolation and Characterization:

-

Combine the fractions containing the desired product (vinblastine).

-

Evaporate the solvent under reduced pressure to yield the purified vinblastine.

-

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods (NMR, MS). Purity of over 98% can be achieved.[3][4]

-

Quantitative Data Presentation

The yields of the products from the Fe(III)-promoted coupling of this compound and catharanthine can vary based on the specific reaction conditions. The following table summarizes representative yields reported in the literature.

| Product | Yield (%) | Diastereomeric Ratio (Vinblastine:Leurosidine) | Reference |

| Vinblastine | 40-43% | ~2:1 | [1] |

| Leurosidine | 20-23% | ~2:1 | [1] |

| Anhydrovinblastine | ~10% | N/A | [1] |

| Total Coupled Products | >80% | [1] |

Biosynthesis of Vinblastine

In the medicinal plant Catharanthus roseus, vinblastine is synthesized through an enzymatic coupling of this compound and catharanthine. This process is a key step in the plant's complex secondary metabolic pathway.

The dimerization is catalyzed by a class III peroxidase, which, in the presence of hydrogen peroxide, activates catharanthine.[5] This activated intermediate then reacts with this compound to form an iminium intermediate, which is subsequently reduced to α-3',4'-anhydrovinblastine. Further enzymatic steps, which are not yet fully elucidated, convert anhydrovinblastine into vinblastine.

Experimental Protocol: Enzymatic Synthesis of Anhydrovinblastine

This protocol provides a general method for the in vitro enzymatic synthesis of anhydrovinblastine using a peroxidase.

Materials:

-

This compound

-

Catharanthine

-

Horseradish peroxidase (or a peroxidase extract from C. roseus)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (e.g., 100 mM, pH 6.5)

-

Ethyl acetate for extraction

Procedure:

-

Reaction Setup:

-

In a reaction vessel, prepare a solution of this compound and catharanthine in the phosphate buffer.

-

Add the peroxidase enzyme to the solution.

-

Initiate the reaction by adding a controlled amount of hydrogen peroxide.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation for a set period.

-

-

Extraction and Analysis:

-

Stop the reaction and extract the mixture with ethyl acetate.

-

Dry the organic extract and concentrate it.

-

Analyze the product formation (anhydrovinblastine) using HPLC and/or LC-MS.

-

Characterization Data

The following table provides representative ¹H NMR chemical shifts for key compounds in the synthesis of vinblastine.

| Compound | Key ¹H NMR Chemical Shifts (δ ppm) in CDCl₃ | Reference |

| This compound | 6.83 (s, 1H), 6.29 (s, 1H), 6.09 (d, J=8.1 Hz, 1H), 5.86 (dd, J=10.4, 4.4 Hz, 1H), 5.46 (s, 1H), 5.26 (d, J=10.4 Hz, 1H), 3.81 (s, 3H), 3.79 (s, 3H), 2.72 (s, 3H), 2.08 (s, 3H), 0.95 (t, J=7.4 Hz, 3H) | |

| Catharanthine | 8.05 (br s, 1H), 7.49 (d, J=7.8 Hz, 1H), 7.20-7.09 (m, 3H), 5.89 (s, 1H), 3.69 (s, 3H), 1.05 (t, J=7.4 Hz, 3H) | |

| Anhydrovinblastine | 8.08 (br s, 1H), 7.50 (d, J=7.8 Hz, 1H), 7.15-7.05 (m, 3H), 6.51 (s, 1H), 6.09 (s, 1H), 5.85 (dd, J=10.4, 4.5 Hz, 1H), 5.45 (s, 1H), 5.29 (d, J=10.4 Hz, 1H), 3.80 (s, 3H), 3.77 (s, 3H), 3.63 (s, 3H), 2.70 (s, 3H), 2.09 (s, 3H) | |

| Vinblastine | 8.06 (br s, 1H), 7.51 (d, J=7.8 Hz, 1H), 7.18-7.08 (m, 3H), 6.62 (s, 1H), 6.13 (s, 1H), 5.87 (dd, J=10.4, 4.6 Hz, 1H), 5.45 (s, 1H), 5.30 (d, J=10.4 Hz, 1H), 3.81 (s, 3H), 3.80 (s, 3H), 3.62 (s, 3H), 2.71 (s, 3H), 2.11 (s, 3H), 0.91 (t, J=7.4 Hz, 3H), 0.80 (t, J=7.4 Hz, 3H) | [6] |

Visualizations

Chemical Synthesis Workflow

Caption: Biomimetic Chemical Synthesis of Vinblastine.

Biosynthetic Pathway

Caption: Biosynthesis of Vinblastine in Catharanthus roseus.

References

- 1. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN107746408B - Purification method of vinblastine sulfate - Google Patents [patents.google.com]

- 4. CN1724539A - A kind of purification method of vinblastine and vincristine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Item - Proton NMR (1H NMR) chemical shifts of standard vinblastine and fungal vinblastine in CDCl3. - Public Library of Science - Figshare [plos.figshare.com]

Vindoline in Plant Secondary Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of vindoline, a critical monoterpenoid indole alkaloid (MIA) synthesized by the medicinal plant Catharanthus roseus. As a key precursor to the potent anticancer agents vinblastine and vincristine, understanding the intricacies of this compound's biosynthesis, regulation, and quantification is paramount for advancements in phytochemistry, metabolic engineering, and pharmaceutical production.

The Biosynthetic Pathway of this compound

This compound is a prominent MIA that accumulates specifically in the aerial parts of C. roseus, particularly the leaves.[1][2] Its synthesis is a complex, multi-step process that occurs across different cell types, including the epidermis and specialized idioblast and laticifer cells.[3][4] The pathway converts the precursor tabersonine into this compound through seven well-characterized enzymatic reactions.[3][5][6]

The established biosynthetic route from tabersonine is as follows:

-

Hydroxylation: Tabersonine is first hydroxylated at the C-16 position by Tabersonine 16-hydroxylase (T16H) , a cytochrome P450 enzyme, to produce 16-hydroxytabersonine.[5][7]

-

O-methylation: The hydroxyl group is then methylated by 16-O-methyltransferase (16OMT) to yield 16-methoxytabersonine.[5][7]

-

Hydration (Epoxidation and Reduction): A critical two-step hydration of the 2,3-double bond occurs. First, Tabersonine 3-oxygenase (T3O) , another cytochrome P450, catalyzes an epoxidation.[3][7] This is followed by reduction via Tabersonine 3-reductase (T3R) to form 3-hydroxy-16-methoxy-2,3-dihydrotabersonine.[3][7] The coupled action of T3O and T3R is essential for this conversion.[3]

-

N-methylation: The indole nitrogen is methylated by 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT) to produce desacetoxythis compound.[3][7]

-

Hydroxylation: Desacetoxythis compound-4-hydroxylase (D4H) , a 2-oxoglutarate-dependent dioxygenase, hydroxylates the molecule at the C-4 position to create deacetylthis compound.[3][8]

-

O-acetylation: The final step is the acetylation of the C-4 hydroxyl group, catalyzed by Deacetylthis compound-4-O-acetyltransferase (DAT) , which uses acetyl-CoA as a cofactor to produce this compound.[7][9][10]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a complex network of developmental and environmental cues, primarily light and phytohormones like jasmonates.

-

Light Regulation: Light is a critical factor for inducing the expression of several key this compound pathway genes, particularly D4H and DAT.[8][11] This regulation is mediated by transcription factors. CrGATA1 has been identified as a positive regulator that activates the promoters of light-responsive this compound pathway genes.[8][11] Conversely, Phytochrome Interacting Factors (PIFs) , such as CrPIF1 , act as repressors of the pathway in the dark.[12]

-

Jasmonate Signaling: Jasmonates (JA), particularly methyl jasmonate (MeJa), are potent elicitors of this compound biosynthesis.[2][13] The jasmonate-responsive transcription factor ORCA3 (Octadecanoid-responsive Catharanthus AP2-domain protein 3) plays a significant role by up-regulating the expression of several TIA pathway genes, including those in the this compound branch.[10][14]

-

Developmental Control: The this compound pathway is most active in young, developing leaves and its activity decreases as the leaves mature.[12] This developmental regulation ensures that the production of these valuable defense compounds is highest in the most vulnerable tissues.

Quantitative Data on this compound Production

Alkaloid Content in Catharanthus roseus

The concentration of this compound in C. roseus leaves is influenced by genetic and environmental factors. Elicitation is a common strategy to enhance production.

Table 1: Effect of Chitooligosaccharides Elicitation on this compound and Catharanthine Content

| Elicitor Treatment (3 kDa Chitooligosaccharides) | This compound Content (mg/g DW) | % Increase vs. Control | Catharanthine Content (mg/g DW) | % Increase vs. Control |

|---|---|---|---|---|

| Control (0 µg/mL) | 1.17 | - | 0.43 | - |

| 0.1 µg/mL | 1.88 | 60.68% | 1.04 | 141.54% |

Data synthesized from[10]. DW = Dry Weight.

This compound Production in Engineered Yeast

Metabolic engineering of microorganisms, particularly Saccharomyces cerevisiae, offers a promising alternative for this compound production. By introducing the seven-gene pathway from C. roseus, yeast can convert tabersonine into this compound.

Table 2: this compound Titers Achieved in Engineered Saccharomyces cerevisiae

| Strain/Study | Key Engineering Strategy | This compound Titer (mg/L) | Reference |

|---|---|---|---|

| Qu et al. (2015) | Initial pathway assembly | ~1.1 | [3] |

| Zhang et al. (2021) | Gene copy number tuning, cofactor enhancement | ~16.5 | [15] |

| Cankar et al. (2021) | Fine-tuning gene copy numbers, optimizing fermentation | 266 | [5] |

Titers are based on feeding tabersonine to the engineered yeast strains.

Gene Expression Analysis

Elicitors not only increase alkaloid content but also significantly boost the transcription of key biosynthetic and regulatory genes.

Table 3: Relative Gene Expression in C. roseus Leaves after Elicitation

| Gene | Function | Fold Increase with 0.1 µg/mL Chitooligosaccharides |

|---|---|---|

| SLS | Secologanin Synthase | ~3.0 |

| STR | Strictosidine Synthase | ~3.5 |

| T16H | Tabersonine 16-hydroxylase | ~1.8 |

| D4H | Desacetoxythis compound-4-hydroxylase | ~2.5 |

| DAT | Deacetylthis compound-4-O-acetyltransferase | ~5.0 |

| PRX1 | Peroxidase 1 (Vinblastine synthesis) | ~4.5 |

| ORCA3 | Transcriptional Regulator | ~9.7 |

Data represents approximate fold change relative to control, synthesized from[14].

Experimental Protocols

Protocol: Extraction and HPLC Quantification of this compound

This protocol outlines a standard method for extracting and quantifying this compound from C. roseus leaves.

Methodology:

-

Sample Preparation:

-

Harvest fresh young leaves from C. roseus plants.

-

Immediately freeze the material in liquid nitrogen and lyophilize (freeze-dry) to a constant weight.

-

Grind the dried leaves into a fine, homogenous powder using a mortar and pestle or a grinder.[10]

-

-

Extraction:

-

HPLC Analysis:

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., 4.6 × 250 mm, 4 µm particle size) and a DAD or UV detector.[10]

-

Mobile Phase: A typical gradient elution uses water (A) and methanol (B). An example gradient: Start at 80% A, decrease to 20% A over 10 minutes, hold for 10 minutes, then return to 80% A and equilibrate.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: Monitor at a wavelength of 310 nm for this compound.[10]

-

Injection Volume: 10 µL.[10]

-

-

Quantification:

-

Prepare a standard curve using purified this compound of known concentrations.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve. The final value is typically expressed as mg per gram of dry weight (mg/g DW).[10]

-

Protocol: Gene Expression Analysis by qRT-PCR

This protocol provides a method to measure the relative transcript abundance of this compound biosynthetic genes.

-

RNA Extraction:

-

Extract total RNA from ~100 mg of powdered leaf tissue using a commercial plant RNA extraction kit or a TRIzol-based method.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Primer Design:

-

Design gene-specific primers for target genes (T16H, D4H, DAT, etc.) and a stable reference gene (e.g., 40S ribosomal protein S9, Actin).[14] Primers should typically amplify a product of 100-200 bp.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA template.

-

Run the reaction on a real-time PCR cycler with a standard thermal profile (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Perform a melt curve analysis to ensure primer specificity.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Determine the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[16]

-

Protocol: General In Vitro Enzymatic Assay

This protocol describes a general workflow for characterizing the activity of a this compound biosynthetic enzyme (e.g., DAT, T3R) using a recombinant protein.

-

Recombinant Enzyme Expression:

-

Clone the coding sequence of the target enzyme into an expression vector (e.g., pET vector for E. coli or a yeast expression vector).

-

Transform the vector into the expression host and induce protein expression (e.g., with IPTG in E. coli).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assay Reaction:

-

Prepare a reaction buffer optimal for the enzyme's activity (pH, temperature).

-

Set up the reaction by combining the purified enzyme, the specific substrate (e.g., deacetylthis compound for DAT), and any required cofactors (e.g., acetyl-CoA for DAT; NADPH for T3R).[3][9]

-

Initiate the reaction by adding the enzyme or substrate, and incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature.

-

Include negative controls (e.g., no enzyme, boiled enzyme, no substrate) to ensure the observed activity is specific.

-

-

Product Detection and Quantification:

-

Stop the reaction (e.g., by adding an organic solvent like ethyl acetate or methanol).

-

Extract the products from the reaction mixture.

-

Analyze the extract using LC-MS to identify and quantify the reaction product (e.g., this compound).[3]

-

Determine enzyme kinetics (Km, Vmax) by varying the substrate concentration and measuring the initial reaction rates.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Stress responsiveness of this compound accumulation in <i>Catharanthus roseus</i> leaves is mediated through co-expression of allene oxide cyclase with pathway genes - ProQuest [proquest.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced bioproduction of anticancer precursor this compound by yeast cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Late enzymes of this compound biosynthesis. Acetyl-CoA: 17-O-deacetylthis compound 17-O-acetyl-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. mauromaver.eu [mauromaver.eu]

- 13. Stress responsiveness of this compound accumulation in Catharanthus roseus leaves is mediated through co-expression of allene oxide cyclase with pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhancement of this compound and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient production of this compound from tabersonine by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Profile of Vindoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for vindoline, a critical precursor in the synthesis of anticancer agents like vinblastine and vincristine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-9 | 6.89 | d | 8.2 |

| H-10 | 6.29 | dd | 8.5, 2.3 |

| H-12 | 6.07 | d | 2.2 |

| H-14 | 5.85 | ddd | 10.2, 4.9, 1.7 |

| 11-OCH₃ | 3.79 | s | - |

| 22-OCH₃ | 3.78 | s | - |

| H-18 | 0.49 | t | 7.4 |

| Note: Data compiled from multiple sources. Complete assignment for all protons may vary slightly based on experimental conditions.[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-2' | 24.9 |

| C-1' (Acyl) | 162.5 |

| Note: A complete, tabulated list of ¹³C chemical shifts for this compound is not consistently available in the cited literature. The provided data points are from a study on a this compound derivative.[2] |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 1736.81 | C=O (Ester) | Stretching |

| 1204.88 | C-N | Stretching |

| Note: These are the major reported peaks. A full spectrum would contain additional signals corresponding to other functional groups in the molecule.[3][4] |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Ion |

| 457.29 | [M+H]⁺ |

| 439.27 | [M-H₂O+H]⁺ |

| 397.26 | [M-CH₃COO+H]⁺ |

| 188.13 | Fragment |

| 162 | Fragment |

| Note: Fragmentation data obtained via Electrospray Ionization (ESI-MS/MS).[5] |

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound, from sample preparation to data analysis, is illustrated below.

Caption: Workflow for this compound Spectroscopic Analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are synthesized from published literature on this compound and general practices for natural product analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is typically used for the analysis of complex molecules like this compound.

-

Sample Preparation:

-

A few milligrams of purified this compound are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Temperature: Typically maintained at room temperature (e.g., 25 °C).

-

Data Acquisition: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Data Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

-

-

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer, such as a Perkin Elmer FT-IR Two ULTRA spectrophotometer, is used.[3]

-

Sample Preparation:

-

The purified this compound sample can be prepared as a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, the sample can be dissolved in a suitable solvent like dichloromethane, and the spectrum of the solution is recorded.[3]

-

-

Data Acquisition:

-

Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.[3]

-

Resolution: A resolution of 4 cm⁻¹ is common.

-

Analysis: The resulting spectrum is analyzed for absorption bands corresponding to the various functional groups present in the this compound molecule.

-

Mass Spectrometry (MS)

-